molecular formula C11H16O4 B1296263 6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 28114-90-1

6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1296263
CAS No.: 28114-90-1
M. Wt: 212.24 g/mol
InChI Key: WVRRUMOGIHGDNI-UHFFFAOYSA-N
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Description

6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid is a chemical compound with the molecular formula C11H16O4 and a molecular weight of 212.25 g/mol . It is characterized by a spirocyclic structure, which consists of two rings sharing a single carbon atom. This compound is used in various chemical and industrial applications due to its unique structural properties.

Scientific Research Applications

6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications:

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Preparation Methods

The synthesis of 6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the spirocyclic structure.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, which makes it valuable for various applications in research and industry.

Properties

IUPAC Name

2-ethoxycarbonylspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-2-15-10(14)8-5-11(6-8)3-7(4-11)9(12)13/h7-8H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRRUMOGIHGDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(C1)CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297287
Record name 6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28114-90-1
Record name 2-Ethyl spiro[3.3]heptane-2,6-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28114-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 115093
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028114901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28114-90-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115093
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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